![molecular formula C15H11N5OS B2477683 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891099-01-7](/img/structure/B2477683.png)
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its structural formula. The structure can provide insights into the compound’s potential properties and reactivity.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its potential as a reactant or product in various chemical reactions, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, stability, etc., as well as its chemical properties like acidity/basicity, redox potential, etc.Aplicaciones Científicas De Investigación
Bioactive Heterocyclic Compounds
Five-membered heterocycles, including furan and thiophene, are crucial in drug design as they serve as structural units of bioactive molecules. These heterocycles have been shown to play a significant role in the medicinal chemistry of various bioactive compounds, including those related to antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. Their importance is underscored by the assessment of bioisosteric replacement of aryl substituents with heteroaryl ones, which can significantly impact the activity of the compounds. This demonstrates the potential of 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine in medicinal chemistry and its applications in the development of new therapeutic agents (Ostrowski, 2022).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
The synthesis and chemistry of heterocyclic N-oxide derivatives, such as those from pyridine and indazole, have been explored for their usefulness as versatile synthetic intermediates and their biological importance. These compounds exhibit significant functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, including derivatives synthesized from pyridazine, has been employed in advanced chemistry and drug development investigations, highlighting the relevance of such structures in organic synthesis and medical applications (Li et al., 2019).
G Protein-Biased Kappa Agonists and Therapeutic Potential
Recent developments in the field of G protein-biased kappa agonists have revealed their potential in reducing pain and itch with fewer side effects compared to unbiased kappa opioid agonists. The structural comparison and preclinical effects of these agonists, including variations in potency and efficacy in terms of G protein signaling and beta-arrestin recruitment, suggest a promising avenue for future studies. This highlights the potential therapeutic applications of compounds related to 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine in pain management and itch relief (Mores et al., 2019).
Pyridopyridazine Derivatives: Synthesis and Biological Activity
Pyridopyridazine derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic activities. These derivatives have been identified as selective inhibitors for phosphodiesterases and GABA-A receptor benzodiazepine binding site ligands. The diversity in the biological activities of pyridopyridazine derivatives underscores the potential for developing new compounds containing this scaffold for various therapeutic applications (Wojcicka and Nowicka-Zuchowska, 2018).
Safety And Hazards
This involves studying the compound’s toxicity, potential health effects, environmental impact, and appropriate handling and disposal procedures.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
Please consult with a professional chemist or a relevant expert for a detailed analysis of this specific compound. It’s always important to handle chemical compounds safely and responsibly.
Propiedades
IUPAC Name |
6-(furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS/c1-3-11(9-16-7-1)10-22-15-18-17-14-6-5-12(19-20(14)15)13-4-2-8-21-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAORSCBVZYBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327679 | |
| Record name | 6-(furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816417 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine | |
CAS RN |
891099-01-7 | |
| Record name | 6-(furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2477601.png)
![1-ethyl-6-(2-furylmethyl)-3-methyl-5-[(4-methylbenzyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2477602.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-1',6'-dimethyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2477603.png)
![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)
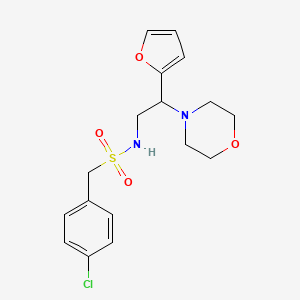
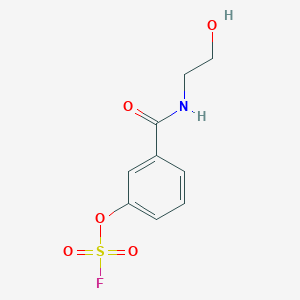
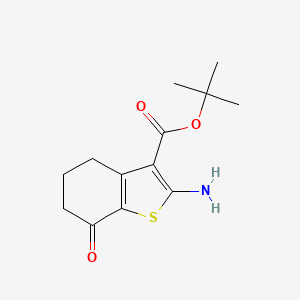
![2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2477608.png)
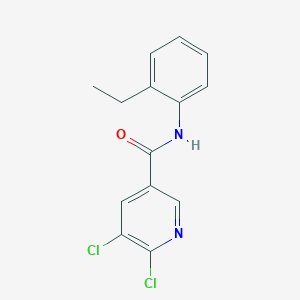
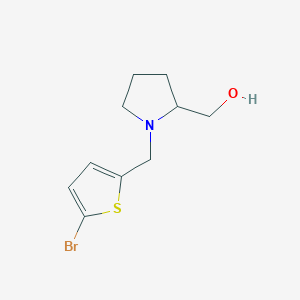
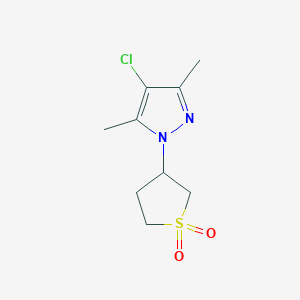
![5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride](/img/structure/B2477615.png)
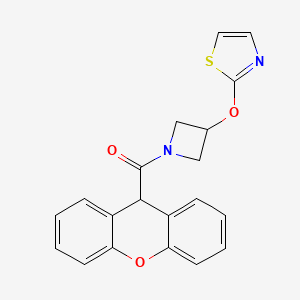
![NCGC00347767-02_C32H36O13_6H-10,13-Etheno-19,15-metheno-3H,15H,23H-pyrano[3,4-c][1,7,14]trioxacycloheneicosin-6,23-dione, 4-ethylidene-3-(beta-D-glucopyranosyloxy)-4,4a,5,8,9,20,21-heptahydro-16-hydroxy-, (3S,4Z,4aS)-](/img/structure/B2477619.png)